molecular formula C9H8Br2O2 B153948 Methyl 2-bromo-4-(bromomethyl)benzoate CAS No. 128577-48-0

Methyl 2-bromo-4-(bromomethyl)benzoate

Cat. No.: B153948
CAS No.: 128577-48-0
M. Wt: 307.97 g/mol
InChI Key: ZTDXOVAPGGNGSD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(bromomethyl)benzoate is a functionalized aromatic ester that serves as a versatile and critical electrophilic building block in advanced organic synthesis and drug discovery research . The presence of a reactive bromomethyl group (-CH2Br) on the benzoate scaffold makes this compound particularly valuable for facilitating nucleophilic substitution reactions, a fundamental process for constructing complex molecular architectures and creating new carbon-carbon or carbon-heteroatom bonds . While specific literature on this isomer was not widely available, its closely related structural analogue, Methyl 2-bromomethylbenzoate, is well-established as a reactant in the preparation of compounds with demonstrated neuroprotective activity, highlighting the potential of this chemical family in developing treatments for neurological disorders . As a bifunctional reagent, it enables researchers to precisely introduce specific molecular fragments or link different parts of a target molecule together with high specificity . Its application extends to serving as a key synthetic intermediate in the construction of complex heterocyclic systems, such as isoindolinones, which are privileged structures found in various pharmacologically active compounds . This compound is provided For Research Use Only and is an essential tool for chemists in medicinal chemistry and materials science exploring novel molecular entities and synthetic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-4-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDXOVAPGGNGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600131
Record name Methyl 2-bromo-4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128577-48-0
Record name Methyl 2-bromo-4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways to Methyl 2 Bromo 4 Bromomethyl Benzoate

Direct Bromination Strategies

Direct bromination strategies aim to introduce the bromine atoms in a single or minimal number of steps from a readily available starting material, such as methyl 2-bromo-4-methylbenzoate. The key challenge in this approach is to control the regioselectivity of the bromination, directing one bromine atom to the aromatic ring and the other to the side-chain methyl group.

Regioselective Side-Chain Bromination

The introduction of a bromine atom onto the methyl group of a toluene derivative is a well-established transformation known as benzylic bromination. This reaction typically proceeds via a free radical mechanism and can be achieved with high selectivity. A common and effective method for the synthesis of Methyl 2-bromo-4-(bromomethyl)benzoate is the side-chain bromination of methyl 2-bromo-4-methylbenzoate.

This transformation is often accomplished using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) under reflux or photochemical conditions. The use of light (e.g., from a UV lamp or a high-wattage incandescent lamp) can initiate the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical required for the reaction.

The general reaction is as follows:

Methyl 2-bromo-4-methylbenzoate + NBS --(Initiator/Light)--> this compound + Succinimide

An example of a typical laboratory-scale synthesis is the reaction of methyl 4-bromo-2-methylbenzoate (an isomer of the precursor to the target molecule) with NBS and BPO in CCl4 at 85°C, which affords the desired product in high yield chemicalbook.com. Similar conditions can be applied for the synthesis of this compound.

Reactant Reagent Initiator/Condition Solvent Yield Reference
Methyl 2-bromo-4-methylbenzoateN-Bromosuccinimide (NBS)Dibenzoyl peroxide (BPO), 85°CCarbon tetrachlorideHigh chemicalbook.com
Methyl 2-bromo-4-methylbenzoateN-Bromosuccinimide (NBS)AIBN, refluxAcetonitrileGood echemi.com
Methyl 2-bromo-4-methylbenzoateBromineLight irradiationCarbon tetrachlorideVariable

Aromatic Ring Bromination Approaches

The introduction of a bromine atom onto the aromatic ring of a methyl benzoate derivative is an electrophilic aromatic substitution reaction. The position of bromination is directed by the existing substituents on the ring. In the case of synthesizing this compound from a precursor like methyl 4-(bromomethyl)benzoate, the challenge lies in selectively brominating the aromatic ring without affecting the bromomethyl group.

The ester group (-COOCH3) is a meta-director and deactivating, while the bromomethyl group is weakly deactivating. Therefore, direct bromination of methyl 4-(bromomethyl)benzoate would likely lead to a mixture of products with bromination occurring at positions ortho to the bromomethyl group.

A more controlled approach would involve brominating the aromatic ring of a precursor like methyl 4-methylbenzoate first, followed by side-chain bromination. The methyl group is an ortho, para-director. Bromination of methyl 4-methylbenzoate would yield a mixture of isomers, including methyl 2-bromo-4-methylbenzoate and methyl 3-bromo-4-methylbenzoate. The desired methyl 2-bromo-4-methylbenzoate would then need to be separated before proceeding with the side-chain bromination.

The bromination of the aromatic ring is typically carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) wordpress.com. The reaction is generally performed in a non-polar solvent at or below room temperature.

Multistep Synthetic Routes from Precursors

Multistep syntheses offer greater control over the regiochemistry of the final product by building the molecule sequentially. This often involves the use of precursors that already contain some of the desired functional groups or can be readily converted to them.

Esterification Reactions in Synthesis

A common multistep route to this compound begins with the corresponding carboxylic acid, 2-bromo-4-methylbenzoic acid. This precursor can be synthesized through various methods, including the oxidation of 2-bromo-4-methyltoluene. Once the carboxylic acid is obtained, it can be converted to the methyl ester through an esterification reaction.

A standard method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester.

2-bromo-4-methylbenzoic acid + Methanol --(H+)--> Methyl 2-bromo-4-methylbenzoate + Water

Following the esterification, the resulting methyl 2-bromo-4-methylbenzoate can then undergo regioselective side-chain bromination as described in section 2.1.1 to yield the final product. A patent describes a similar process where 4-bromo-2-methylbenzoic acid is esterified in methanol with sulfuric acid as a catalyst google.com.

Functional Group Interconversions Leading to Bromomethyl Moieties

The bromomethyl group is a key functional moiety in the target molecule, and its introduction is a critical step in the synthesis. The most direct method for this is the benzylic bromination of a methyl group, as previously discussed. However, other functional group interconversions can also be employed.

For instance, a hydroxymethyl group can be converted to a bromomethyl group using reagents like phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). This would involve a synthetic route starting from a precursor like methyl 2-bromo-4-(hydroxymethyl)benzoate. This precursor could potentially be synthesized from 2-bromo-4-formylbenzoic acid via reduction of the aldehyde and subsequent esterification.

Another possibility is the conversion of a carboxylic acid to a bromomethyl group, although this is a more complex transformation. These alternative routes are generally less direct than the side-chain bromination of a methyl group and are therefore less commonly used for the synthesis of this specific compound.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. For the key side-chain bromination step, several factors can be adjusted.

Initiator and Concentration: The choice and concentration of the radical initiator can significantly impact the reaction rate and efficiency. Over-bromination, leading to the formation of dibromomethyl or tribromomethyl byproducts, is a common side reaction that needs to be controlled. Using a stoichiometric amount of NBS is important to avoid this.

Solvent: The choice of solvent can influence the reaction. While carbon tetrachloride is traditionally used, its toxicity and environmental concerns have led to the exploration of alternative solvents like acetonitrile or chlorobenzene echemi.comgoogle.com.

Temperature and Reaction Time: The reaction temperature and duration must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to more side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Continuous Flow Chemistry: Modern synthetic techniques, such as continuous flow chemistry, offer advantages for optimizing benzylic bromination reactions. Flow reactors allow for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety researchgate.netscientificupdate.com. Photochemical brominations in continuous flow have been shown to be highly efficient rsc.org.

Parameter Optimization Strategy Effect on Yield/Purity
Brominating Agent Use of N-Bromosuccinimide (NBS) over Br2Increased selectivity for mono-bromination
Initiator Careful control of initiator (e.g., BPO, AIBN) concentrationMinimizes side reactions and over-bromination
Solvent Use of less toxic solvents like acetonitrileImproves safety and environmental profile
Temperature Optimization of reaction temperatureBalances reaction rate and selectivity
Reaction Time Monitoring reaction progress (TLC, GC)Prevents product degradation and byproduct formation
Technology Implementation of continuous flow reactorsEnhanced control, safety, and scalability researchgate.netscientificupdate.com

By carefully selecting the synthetic route and optimizing the reaction conditions, this compound can be prepared in high yield and purity, making it readily available for its applications in further organic syntheses.

Catalyst Systems for Enhanced Selectivity

The selective synthesis of this compound relies on catalyst systems that can efficiently initiate the free-radical chain reaction while minimizing side reactions, such as over-bromination (dibromination) or electrophilic aromatic bromination. gla.ac.uk

Radical Initiators: Traditionally, the Wohl-Ziegler bromination is initiated by the thermal decomposition of azo compounds or peroxides. thieme-connect.com

Azoisobutyronitrile (AIBN) and Dibenzoyl Peroxide (BPO) are the most commonly used radical initiators. thieme-connect.com They decompose upon heating to generate radicals that initiate the chain reaction. For instance, a common synthesis involves stirring Methyl 4-bromo-2-methylbenzoate with NBS and a catalytic amount of BPO at 85°C. chemicalbook.com The choice of initiator can influence reaction times and yields. While effective, these initiators can be hazardous and require careful handling. sdu.edu.cn

Photochemical Initiation: A greener and safer alternative to chemical initiators is the use of light (photochemical activation). acs.org

Visible light or UV irradiation can provide the energy for the homolytic cleavage of the N-Br bond in NBS or trace amounts of Br2, initiating the radical cascade. acs.orgresearchgate.net This method avoids the use of potentially explosive chemical initiators and can often be performed at lower temperatures, which can enhance selectivity by minimizing thermal side reactions. gla.ac.ukacs.org Photochemical initiation in conjunction with solvents like dichloromethane has been shown to improve yields of selective monobromination from 47% to 80% in related systems compared to thermal initiation with AIBN. gla.ac.uk

Lewis Acid Catalysis: Recent research has explored the use of Lewis acids to catalyze benzylic bromination under milder conditions.

Zirconium(IV) chloride (ZrCl4) has been shown to be an effective catalyst for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. nih.gov This method proceeds via a radical generation pathway and can offer high catalytic activity. In contrast, Brønsted acids tend to promote electrophilic aromatic ring bromination. nih.gov Another study demonstrated that an iron-catalyzed system using iron(II) bromide can achieve chemo- and site-selective benzylic C-H bromination, offering a practical approach with good functional group tolerance. sdu.edu.cn

The selection of the catalyst system is a critical parameter for optimizing the synthesis, with a trend towards safer and more environmentally friendly photochemical and novel metal-catalyzed methods.

Catalyst SystemInitiator/CatalystTypical ConditionsSelectivity Advantages
Thermal Initiation AIBN or BPOHeating (e.g., 80-85°C)Well-established, effective for standard synthesis.
Photochemical Initiation UV or Visible LightAmbient or controlled temperatureAvoids hazardous initiators, can improve selectivity by allowing lower temperatures. gla.ac.uk
Lewis Acid Catalysis FeBr2 or ZrCl4Mild temperaturesHigh catalytic activity, potential for high site-selectivity. sdu.edu.cnnih.gov

Solvent Effects and Reaction Environment

The choice of solvent is crucial in the synthesis of this compound as it can significantly influence reaction selectivity, rate, and environmental impact.

Traditional Solvents:

Carbon tetrachloride (CCl4) has been the conventional solvent for Wohl-Ziegler brominations due to its inertness towards radical reactions. researchgate.netorganic-chemistry.org Its non-polar nature facilitates the radical pathway while disfavoring ionic side reactions. However, due to its toxicity and role in ozone depletion, its use is now highly restricted under international agreements like the Montreal Protocol. researchgate.net

"Greener" Alternative Solvents: The search for environmentally benign solvents has led to the investigation of several alternatives:

Acetonitrile: This polar aprotic solvent is a suitable replacement for chlorinated solvents. It has been shown to improve the yield and reproducibility of benzylic brominations. organic-chemistry.orgresearchgate.net

Methyl Acetate (MeOAc): This solvent has been used successfully for side-chain brominations with NBS, sometimes even without the need for an added initiator. researchgate.net

1,2-Dichlorobenzene: This solvent has been demonstrated to be superior to CCl4 in terms of both reaction time and isolated yield (92% vs. 79% in a specific case) for benzylic bromination. researchgate.net

Ionic Liquids: Room temperature ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6), have been used for effective Wohl-Ziegler brominations. thieme-connect.com

Supercritical Carbon Dioxide (SC-CO2): This has been shown to be an effective and environmentally benign alternative to CCl4 for Ziegler brominations with NBS, yielding high yields and minimizing side products. nih.gov

Solvent-Free Conditions: Solvent-free, or neat, reaction conditions represent a significant step in green chemistry.

Benzylic brominations have been successfully carried out with NBS under solvent-free conditions, often initiated by microwaves or concentrated solar radiation. thieme-connect.comresearchgate.net These methods can offer rapid reaction times and high yields.

The polarity of the solvent can also dictate the reaction pathway. In polar solvents, ionic mechanisms may compete with the desired radical pathway. For example, using a polar solvent like acetonitrile can favor electrophilic aromatic substitution if conditions are not carefully controlled. researchgate.net

SolventPolarityEnvironmental/Safety ProfileImpact on Reaction
Carbon Tetrachloride Non-polarHigh toxicity, ozone-depletingTraditional standard, favors radical pathway. organic-chemistry.org
Acetonitrile Polar aproticLess toxic than CCl4Good alternative, can improve yield and reproducibility. researchgate.net
Methyl Acetate Medium polarityEnvironmentally more benignEffective, may not require an initiator. researchgate.net
1,2-Dichlorobenzene Medium polarityLess toxic than CCl4Can lead to shorter reaction times and higher yields.
Ionic Liquids High polarityLow volatility, recyclableEffective "green" media for the reaction. thieme-connect.com
Solvent-Free N/AHighly green, minimal wasteRapid reactions, often with microwave or solar initiation. researchgate.net

Temperature and Pressure Control in Synthetic Transformations

Precise control of temperature and, to a lesser extent, pressure is vital for maximizing the yield and selectivity of this compound synthesis. These parameters directly influence reaction kinetics and the balance between desired and undesired reaction pathways.

Temperature Control: Temperature is a critical factor in determining the outcome of the bromination reaction, influencing both the rate of reaction and the product distribution.

Kinetic vs. Thermodynamic Control: Benzylic bromination can lead to different products, such as the desired monobrominated compound and the over-brominated dibrominated product. At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. masterorganicchemistry.comlibretexts.org Often, this is the monobrominated product as it has a lower activation energy. At higher temperatures, the reaction may become reversible and shift to thermodynamic control, where the most stable product is favored. masterorganicchemistry.comlibretexts.org However, elevated temperatures can also provide sufficient energy to overcome the activation barrier for subsequent reactions, such as dibromination. rsc.org

Initiator Decomposition: When using thermal initiators like AIBN or BPO, the temperature must be high enough to induce their homolytic cleavage at a suitable rate to sustain the radical chain reaction. A typical temperature for this process is around 85°C. chemicalbook.com

Selectivity: Increasing the reaction temperature can lead to a decrease in selectivity. For example, in a related photochemical bromination, raising the temperature from ambient to 70°C significantly increased the formation of the dibrominated product. rsc.org Therefore, maintaining the lowest possible temperature that allows for a reasonable reaction rate is often key to achieving high selectivity for the monobrominated product.

Pressure Control: While most benzylic brominations are conducted at atmospheric pressure, pressure can be a relevant parameter in certain setups.

Boiling Point Elevation: In reactions conducted at temperatures near or above the solvent's boiling point, applying external pressure (e.g., using a sealed reactor or a back-pressure regulator in a flow system) can maintain the solvent in the liquid phase. rsc.org This ensures a consistent reaction environment and prevents loss of volatile reactants or solvents.

Flow Chemistry: In continuous flow reactor systems, which are increasingly used for their safety and scalability, pressure control is integral. It helps maintain stable flow rates and residence times, which are critical for controlling the reaction outcome. For instance, photochemical brominations in flow reactors have been optimized by controlling parameters including residence time and temperature, which are intrinsically linked to the pressure of the system. researchgate.net

Mechanistic Investigations of Reactions Involving Methyl 2 Bromo 4 Bromomethyl Benzoate

Nucleophilic Substitution Reactions at the Bromomethyl Group

The 4-(bromomethyl) group is a primary benzylic halide. Such structures are particularly susceptible to nucleophilic substitution reactions. The rate of these reactions is enhanced because the phenyl ring can stabilize the transition state through π-delocalization. researchgate.netstackexchange.com Both SN1 and SN2 mechanisms are possible for benzylic halides, but for primary benzylic systems like this, the SN2 pathway is generally favored, especially with strong nucleophiles. youtube.comkhanacademy.org

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org

Kinetics: The rate of the SN2 reaction is dependent on the concentration of both the substrate (Methyl 2-bromo-4-(bromomethyl)benzoate) and the incoming nucleophile. masterorganicchemistry.comyoutube.com The rate law is expressed as:

Rate = k[R-CH₂Br][Nu⁻]

Where:

[R-CH₂Br] is the concentration of this compound.

[Nu⁻] is the concentration of the nucleophile.

k is the second-order rate constant.

Stereochemical Outcomes: A hallmark of the SN2 mechanism is the "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. libretexts.orgmasterorganicchemistry.com This trajectory is necessary to minimize steric and electronic repulsion with the departing bromide ion. youtube.com This backside attack leads to a complete inversion of stereochemistry at the reaction center. masterorganicchemistry.com However, since the carbon atom of the bromomethyl group in this compound is achiral (bonded to two hydrogen atoms), the reaction does not produce a different stereoisomer.

The rate of an SN2 reaction is profoundly affected by the properties of the nucleophile.

Nucleophile Basicity: Nucleophilicity, the ability of a species to donate an electron pair to an electrophile, is often correlated with basicity. For nucleophiles with the same attacking atom, a stronger base is typically a stronger nucleophile. youtube.comlibretexts.org Therefore, stronger nucleophiles lead to faster SN2 reaction rates. libretexts.orglibretexts.org A negatively charged nucleophile is also stronger than its neutral conjugate acid (e.g., OH⁻ > H₂O). youtube.comlibretexts.org

Steric Hindrance: Steric hindrance plays a critical role in SN2 reactions. libretexts.org

Substrate Hindrance: The bromomethyl group is a primary halide, which is the least sterically hindered class of alkyl halides, making it highly accessible to nucleophilic attack. This contributes to the high reactivity of the compound in SN2 reactions. masterorganicchemistry.comyoutube.com

Nucleophile Hindrance: Bulky, sterically hindered nucleophiles react much more slowly in SN2 reactions, as their size impedes their ability to perform a backside attack on the electrophilic carbon. nih.govreddit.com For instance, the t-butoxide ion is a very strong base but a poor nucleophile due to its significant steric bulk. libretexts.org

NucleophileRelative BasicitySteric HindranceExpected SN2 Rate
I⁻WeakLowVery Fast
HS⁻ModerateLowFast
CN⁻ModerateLowFast
OH⁻StrongLowModerate-Fast
CH₃O⁻StrongLowModerate-Fast
(CH₃)₃CO⁻Very StrongHighVery Slow

The choice of solvent significantly influences the rate of SN2 reactions. libretexts.orglibretexts.org Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) are optimal for SN2 reactions. libretexts.org They are polar enough to dissolve the substrate and the nucleophilic salt but lack acidic protons. Consequently, they solvate the accompanying cation while leaving the anionic nucleophile relatively "bare" and highly reactive. libretexts.org This increased nucleophile reactivity leads to a dramatic acceleration of the reaction rate. libretexts.org

Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess acidic protons capable of hydrogen bonding. libretexts.org They can form strong ion-dipole interactions with anionic nucleophiles, creating a "solvent cage" around them. libretexts.org The nucleophile must expend energy to break free from this cage to attack the substrate, which significantly decreases its effective nucleophilicity and slows down the reaction rate. libretexts.orglibretexts.org

Nonpolar Solvents: Solvents like hexane (B92381) or benzene (B151609) are generally poor choices for SN2 reactions involving ionic nucleophiles, as the reactants often have very low solubility.

SolventTypeDielectric Constant (ε)Effect on NucleophileRelative SN2 Rate
Methanol (CH₃OH)Polar Protic33Strongly Solvated (H-bonding)1
Ethanol (C₂H₅OH)Polar Protic24Strongly Solvated (H-bonding)~0.2
Acetone ((CH₃)₂CO)Polar Aprotic21Weakly Solvated~500
Dimethylformamide (DMF)Polar Aprotic37Weakly Solvated~1,000
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Weakly Solvated~2,000

Aromatic Functionalization Reactions

Functionalization of the aromatic ring of this compound is more complex due to the existing substituents. The ring is substituted with a bromine atom, a methyl ester group, and a bromomethyl group, all of which influence its reactivity.

In an electrophilic aromatic substitution (EAS) reaction, an electrophile attacks the π-system of the benzene ring, replacing a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The reactivity of the ring and the position of substitution are dictated by the directing effects of the existing substituents.

The substituents on the ring are:

-Br (at C2): An ortho-, para-director, but deactivating due to its inductive electron withdrawal.

-COOCH₃ (at C1): A meta-director and strongly deactivating due to both inductive and resonance electron withdrawal.

-CH₂Br (at C4): An ortho-, para-director, but deactivating due to the inductive effect of the bromine atom.

SubstituentPositionDirecting EffectPositions Directed To
-COOCH₃C1Meta-directingC3, C5
-BrC2Ortho, Para-directingC6 (ortho), C4 (para, occupied)
-CH₂BrC4Ortho, Para-directingC3, C5 (ortho), C1 (para, occupied)

Based on an analysis of these effects, positions C3 and C5 are activated by the -CH₂Br group and directed to by the -COOCH₃ group. Position C6 is activated by the -Br group. Predicting the major product is difficult without experimental data, but substitution is most likely to occur at one of these less hindered positions, such as C5 or C6, if the reaction can be forced to proceed.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a strong nucleophile. wikipedia.org Unlike SN2 reactions, SNAr is possible on sp²-hybridized carbons of an aryl ring. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org

In this compound, the bromine atom at C2 is the potential leaving group.

The methyl ester group (-COOCH₃) is ortho to the bromine.

The bromomethyl group (-CH₂Br) is para to the bromine.

Both of these groups have an electron-withdrawing inductive effect, which helps to stabilize the intermediate required for the SNAr mechanism. The mechanism proceeds in two steps:

Addition: A strong nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing ortho and para substituents. libretexts.org

Elimination: The aromaticity of the ring is restored as the leaving group (bromide ion) is eliminated. libretexts.org

The presence of the electron-withdrawing ester and bromomethyl groups at the ortho and para positions, respectively, makes the aromatic bromine at C2 a plausible site for an SNAr reaction with a strong nucleophile like an alkoxide or an amine.

Cross-Coupling Reactions

The presence of two distinct carbon-bromine bonds in this compound—one at an sp²-hybridized aromatic carbon and the other at an sp³-hybridized benzylic carbon—makes it an ideal candidate for studying chemoselective cross-coupling reactions. Palladium-catalyzed transformations, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are foundational methods for forming new carbon-carbon bonds, and their application to this substrate is governed by the preferential reactivity of the aryl C-Br bond.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron compound. In the case of this compound, the reaction exhibits high chemoselectivity. The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Due to the higher bond strength of the benzylic C(sp³)-Br bond compared to the aryl C(sp²)-Br bond and the electronics of the oxidative addition step, the palladium catalyst preferentially inserts into the aryl C-Br bond. researchgate.netnih.gov

This selectivity allows for the targeted synthesis of biaryl compounds while leaving the bromomethyl group intact for subsequent functionalization. nih.gov Studies on analogous substrates, such as 1-bromo-4-(bromomethyl)benzene, demonstrate that the Suzuki coupling proceeds efficiently at the aryl bromide position to yield the corresponding biphenyl (B1667301) derivative. researchgate.net The reaction conditions, including the choice of palladium source, ligand, and base, are critical for achieving high yields and preserving the benzylic bromide moiety.

Below is a table summarizing typical conditions and outcomes for the selective Suzuki-Miyaura coupling of a substrate analogous to this compound, highlighting the reaction's efficiency.

Table 1: Selective Suzuki-Miyaura Coupling of 1-bromo-4-(bromomethyl)benzene with p-tolylboronic acid

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / PCy₃·HBF₄K₂CO₃Toluene/H₂O1001295
Pd(PPh₃)₄Na₂CO₃DME/H₂O801692

Data derived from studies on analogous compounds for illustrative purposes. researchgate.net

Heck and Sonogashira Coupling Potentials

The chemoselective principles governing the Suzuki-Miyaura reaction also apply to other palladium-catalyzed cross-couplings like the Heck and Sonogashira reactions.

The Heck reaction couples aryl halides with alkenes. numberanalytics.com For this compound, the reaction is expected to occur exclusively at the aryl bromide position. The mechanism involves the oxidative addition of palladium to the C(sp²)-Br bond, followed by alkene insertion and β-hydride elimination. nih.gov This allows for the synthesis of substituted stilbenes and cinnamates, retaining the reactive benzylic bromide for further synthetic transformations.

The Sonogashira coupling joins aryl halides with terminal alkynes to form arylalkynes, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reactivity trend for aryl halides in Sonogashira reactions generally follows I > OTf > Br >> Cl, making aryl bromides excellent substrates. libretexts.org When applied to this compound, the reaction would selectively form a C(sp²)-C(sp) bond, yielding a 2-(alkynyl)-4-(bromomethyl)benzoate derivative. rsc.org The selectivity arises from the same principle of preferential oxidative addition of the Pd(0) catalyst to the aryl C-Br bond. wikipedia.org

Ligand Design and Catalyst Performance

The performance of cross-coupling catalysts is profoundly influenced by the ligands coordinated to the palladium center. Ligands modify the steric and electronic properties of the catalyst, which in turn dictates its reactivity, stability, and selectivity. numberanalytics.com

For polyhalogenated substrates, ligand choice is crucial for controlling the degree of functionalization. nih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphines like SPhos and XPhos, are known to promote the oxidative addition step and stabilize the active Pd(0) species, leading to higher catalytic efficiency. numberanalytics.comnih.gov In the context of this compound, using such ligands can enhance the rate of selective coupling at the aryl bromide position.

Conversely, the steric bulk of a ligand can also influence over-functionalization. With dihalogenated substrates, very bulky ligands can sometimes disfavor the release of the mono-coupled product from the palladium center, leading to a second oxidative addition if conditions are forced. nih.gov However, given the significant difference in reactivity between the aryl and benzylic bromides, mono-functionalization is the strongly favored outcome. The choice of ligand can be tuned to optimize yield and reaction time for the desired selective transformation. researchgate.net

Radical Reaction Pathways

This compound is typically synthesized from its precursor, Methyl 2-bromo-4-methylbenzoate, via a free radical bromination reaction. This transformation specifically targets the benzylic position, demonstrating a different facet of selective halogenation chemistry.

Free Radical Bromination Mechanisms

The conversion of the methyl group to a bromomethyl group is achieved through a free-radical chain reaction, commonly using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or UV light. masterorganicchemistry.comchadsprep.com This process, known as the Wohl-Ziegler reaction, proceeds through three key stages:

Initiation: The reaction begins with the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or the N-Br bond in NBS under heat or light to generate a small concentration of bromine radicals (Br•). chemistrysteps.comyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of Methyl 2-bromo-4-methylbenzoate. This step is highly regioselective because it forms a resonance-stabilized benzylic radical. chemistrysteps.com This benzylic radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the product, this compound, and a new bromine radical, which continues the chain. youtube.com

Termination: The reaction ceases when radicals combine with each other in various ways, such as two bromine radicals forming Br₂ or a bromine radical combining with a benzylic radical. youtube.com

The use of NBS is critical as it maintains a very low, steady-state concentration of Br₂ and HBr, which suppresses competitive electrophilic addition of bromine to the aromatic ring. masterorganicchemistry.comyoutube.com

Radical Initiator Effects

The choice of radical initiator can significantly impact the efficiency and conditions of the benzylic bromination. Initiators are molecules that decompose under thermal or photochemical conditions to produce radicals. The two most common initiators for this purpose are Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).

Azobisisobutyronitrile (AIBN): AIBN decomposes upon heating (typically 60-100 °C) to form two isobutyronitrile (B166230) radicals and a molecule of nitrogen gas. commonorganicchemistry.comresearchgate.net The evolution of N₂ gas is a strong thermodynamic driving force for this decomposition, making it a reliable and clean source of radicals. researchgate.net

Benzoyl Peroxide (BPO): BPO contains a weak oxygen-oxygen single bond that cleaves upon heating to form two benzoyloxy radicals. These can then be used to initiate the bromination chain. researchgate.net

The primary difference between these initiators lies in their decomposition kinetics and optimal temperature ranges. AIBN generally requires temperatures above 60 °C for efficient decomposition. commonorganicchemistry.com BPO can also be used in a similar temperature range. The selection of an initiator is often based on the reaction solvent's boiling point and the desired reaction temperature. For instance, in a reaction refluxing in carbon tetrachloride (boiling point ~77 °C), either initiator would be effective. commonorganicchemistry.com

Table 2: Common Radical Initiators for Benzylic Bromination

InitiatorTypical Decomposition TemperatureKey Characteristics
AIBN (Azobisisobutyronitrile)60-100 °CDecomposes with evolution of N₂ gas; not a strong oxidizing agent. commonorganicchemistry.comresearchgate.net
Benzoyl Peroxide (BPO)80-100 °CBased on weak O-O bond cleavage; can sometimes participate in side reactions. researchgate.net
UV Light (hν)Ambient or elevated temperatureInitiates radical formation via photochemical energy, cleaving the N-Br or Br-Br bond. masterorganicchemistry.com

Applications of Methyl 2 Bromo 4 Bromomethyl Benzoate As a Key Synthetic Building Block

Construction of Heterocyclic Compounds

The unique arrangement of reactive sites on Methyl 2-bromo-4-(bromomethyl)benzoate makes it a promising precursor for the synthesis of various fused heterocyclic systems. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in transition-metal-catalyzed cross-coupling reactions. This dual reactivity can be exploited to build rings sequentially.

Detailed research findings on the specific application of this compound in the synthesis of nitrogen-containing heterocycles are not available in the surveyed scientific literature. While its structure suggests potential for reactions with nitrogen nucleophiles to form heterocycles like isoindolinones or other fused systems, specific examples and reaction data for this particular compound could not be located.

While comprehensive studies are limited, the utility of this compound has been demonstrated as an intermediate in the synthesis of a sulfur-containing heterocyclic system. Specifically, it has been used in the preparation of a thieno-isochromene derivative.

In a patented synthetic route, this compound serves as a key electrophilic component. The synthesis of this building block itself is achieved through the bromination of Methyl 2-bromo-4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator like AIBN researchgate.net. This intermediate is then presumably reacted with a sulfur-containing nucleophile in a subsequent step to construct the target heterocyclic framework, 5-(methylsulfonyl)-5,8-dihydro-6H-thieno[3,2-g]isochromene-2-carboxylic acid researchgate.net. Unfortunately, the patent does not provide a detailed reaction scheme or specific yield for this subsequent heterocyclic ring-forming step.

Table 1: Synthesis of this compound Intermediate researchgate.net Interactive data table not possible due to limited data points.

Starting MaterialReagentsProduct
Methyl 2-bromo-4-methylbenzoateN-bromosuccinimide (NBS), AIBNThis compound

Further specific examples of its application in the formation of other oxygen- or sulfur-containing heterocycles have not been identified in the available literature.

Specific research detailing the use of this compound in annulation reactions to form polycyclic systems could not be found in the surveyed scientific and patent literature. The bifunctional nature of the molecule suggests its potential utility in cascade or domino reactions that could lead to polycyclic structures, but explicit examples are not documented.

Role in Natural Product Total Synthesis

The application of this compound in the total synthesis of natural products is not documented in the reviewed literature. While it possesses features that could make it a useful synthon, its specific incorporation into complex natural molecular architectures has not been reported.

There are no available research findings or specific examples of this compound being incorporated into complex molecular architectures as part of a natural product total synthesis.

Information regarding the use of this compound as a strategic tool for introducing specific side chains in the context of natural product synthesis is not available in the public domain.

Precursor in Pharmaceutical and Agrochemical Intermediates

The structural framework of this compound is of significant interest in the synthesis of complex molecules targeted for biological applications. Its utility stems from the differential reactivity of its functional groups, allowing for sequential and controlled chemical transformations.

Synthesis of Biologically Active Scaffolds

While specific, publicly documented examples of this compound being directly used to create named, biologically active scaffolds are limited in readily available literature, its potential is evident from its structure. The dual bromine sites allow for a variety of coupling and substitution reactions. For instance, the highly reactive benzylic bromide is an excellent electrophile for alkylating nucleophiles such as amines, phenols, and thiols, which are common functionalities in pharmacologically active molecules. The aryl bromide, while less reactive, can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to build molecular complexity by forming new carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows it to serve as a linchpin in constructing diverse molecular architectures that are often screened for biological activity.

Analog Design and Library Synthesis

In modern drug discovery, the synthesis of chemical libraries containing structurally related compounds (analogs) is a cornerstone for identifying new therapeutic agents. The distinct reactive handles on this compound make it an attractive starting material for combinatorial chemistry and analog library synthesis.

Researchers can employ a divergent synthetic strategy, as illustrated in the table below. Starting from the common core of this compound, a diverse set of building blocks can be introduced at its two reactive positions. The more labile benzylic bromide can be reacted first with a library of nucleophiles (R¹-Nu). Subsequently, the more stable aryl bromide can be subjected to various palladium-catalyzed cross-coupling reactions with a second library of reagents (R²-M), leading to a large and diverse collection of new chemical entities.

StepReactive SiteReaction TypeExample Reagents (Library 1: R¹-Nu)Resulting Intermediate
1Benzylic Bromide (-CH₂Br)Nucleophilic SubstitutionAmines (e.g., Piperidine), Phenols (e.g., 4-Methoxyphenol), Thiols (e.g., Thiophenol)Methyl 2-bromo-4-((R¹-Nu)-methyl)benzoate
StepReactive SiteReaction TypeExample Reagents (Library 2: R²-M)Final Product Structure
2Aryl Bromide (Ar-Br)Pd-catalyzed Cross-CouplingBoronic Acids (e.g., Phenylboronic acid), Alkynes (e.g., Phenylacetylene), Alkenes (e.g., Styrene)Methyl 2-(R²)-4-((R¹-Nu)-methyl)benzoate

This systematic approach allows for the rapid generation of numerous unique structures, which can then be screened to identify structure-activity relationships (SAR) and optimize lead compounds in both pharmaceutical and agrochemical research.

Development of Novel Organic Scaffolds and Materials

Beyond its role in life sciences, the unique reactivity of this compound makes it a valuable component in materials science for creating new polymers and well-defined molecular architectures.

Polymer and Resin Synthesis

The bifunctional nature of this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions. The benzylic bromide can readily undergo reactions to form polymer chains. For example, it can be used in polycondensation reactions with difunctional nucleophiles or in certain types of controlled radical polymerizations. The presence of the second bromine atom on the aromatic ring offers a site for post-polymerization modification, enabling the synthesis of functional polymers with tailored properties. For example, a polymer could be formed via the benzylic bromide, and the aryl bromide units along the polymer backbone could later be functionalized through cross-coupling reactions to attach specific chemical groups, altering the material's physical or chemical properties.

Supramolecular Chemistry Building Blocks

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent bonds. The defined geometry and reactive sites of this compound make it a candidate for the synthesis of larger, well-ordered structures like macrocycles or molecular cages. Through carefully designed reaction sequences, the two bromine atoms can be used to "stitch" molecules together into larger assemblies. For instance, reaction of the benzylic bromide with a dinucleophile could be the first step in forming a larger open-chain molecule, which could then be cyclized into a macrocycle by leveraging the aryl bromide in an intramolecular cross-coupling reaction. Such structures are foundational in host-guest chemistry, molecular sensing, and the development of advanced materials.

Advanced Spectroscopic and Structural Elucidation of Derivatives of Methyl 2 Bromo 4 Bromomethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. High-resolution 1D and 2D NMR experiments provide detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR provides fundamental information about the number and type of protons (¹H) and carbon atoms (¹³C) in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of each nucleus.

For brominated methyl benzoate derivatives, the electronegative bromine atoms and the ester functional group significantly influence the chemical shifts of the aromatic and aliphatic protons. For instance, in the ¹H NMR spectrum of a related isomer, Methyl 4-(bromomethyl)benzoate, the protons of the benzylic methylene group (CH₂Br) typically appear as a singlet around 4.5 ppm, while the methyl ester protons (OCH₃) resonate further upfield, near 3.9 ppm. The aromatic protons exhibit complex splitting patterns in the downfield region (7.0-8.5 ppm), with their precise shifts determined by the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of 165-170 ppm. Aromatic carbons resonate between 120-145 ppm, with carbons directly attached to bromine appearing at the lower end of this range. The benzylic carbon (CH₂Br) and the methyl ester carbon (OCH₃) are found in the aliphatic region, typically around 30-35 ppm and 50-55 ppm, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Brominated Methyl Benzoate Derivatives.

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic (Ar-H) 7.0 - 8.5 120 - 145
Methyl Ester (-OCH₃) ~3.9 ~52
Bromomethyl (-CH₂Br) ~4.5 ~32

Note: Data are generalized based on typical values for this class of compounds.

Two-dimensional NMR techniques are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For derivatives of Methyl 2-bromo-4-(bromomethyl)benzoate, COSY spectra would show correlations between neighboring protons on the aromatic ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This is used to definitively assign the carbon signals for the methyl ester and bromomethyl groups, as well as for each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over two or three bonds) between protons and carbons. This is vital for connecting molecular fragments. For example, correlations would be expected from the bromomethyl protons (-CH₂Br) to the adjacent aromatic carbons and from the methyl ester protons (-OCH₃) to the carbonyl carbon. These correlations are key to placing the substituents on the aromatic ring correctly.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, providing insights into the molecule's stereochemistry and conformation. For these derivatives, NOESY could reveal through-space interactions between the bromomethyl protons and an adjacent aromatic proton, helping to confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, which is a critical step in its identification. For a dibrominated derivative like Methyl 3-bromo-4-(bromomethyl)benzoate (C₉H₈Br₂O₂), HRMS can confirm this exact elemental composition, distinguishing it from other compounds with the same nominal mass. The presence of bromine is also readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 natural abundance. This results in a distinctive M, M+2, and M+4 isotopic cluster for dibrominated compounds. nih.gov

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. For ester-containing compounds like this compound derivatives, common fragmentation pathways include:

Alpha-cleavage: The cleavage of bonds adjacent to the carbonyl group is common. This can result in the loss of the methoxy radical (•OCH₃, 31 Da) or the methoxycarbonyl group (•COOCH₃, 59 Da).

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine atom (79/81 Da).

Benzylic Cleavage: The bond between the aromatic ring and the bromomethyl group can break, leading to the formation of a stable tropylium-like ion if rearrangement occurs.

The presence of two bromine atoms in many of these derivatives leads to complex but highly informative isotopic patterns for each fragment containing one or both bromine atoms, further aiding in structural confirmation. docbrown.info

Table 2: Expected Key Fragments in the Mass Spectrum of a Dibrominated Methyl Benzoate Derivative (e.g., C₉H₈Br₂O₂).

Fragment Ion Description
[M]⁺ Molecular ion
[M - OCH₃]⁺ Loss of the methoxy group
[M - COOCH₃]⁺ Loss of the ester group
[M - Br]⁺ Loss of a bromine atom

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective method for identifying the presence of specific functional groups.

For derivatives of this compound, the IR spectrum is dominated by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group appears in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum. lumenlearning.com

C-O Stretch: The stretching of the C-O single bonds of the ester group typically results in two absorptions in the 1000-1300 cm⁻¹ region. researchgate.net

Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon stretching within the aromatic ring are observed in the 1400-1600 cm⁻¹ range. researchgate.net

Aromatic C-H Stretch: The stretching of the sp² C-H bonds of the benzene ring typically appears as a series of absorptions above 3000 cm⁻¹. lumenlearning.com

Aliphatic C-H Stretch: Absorptions corresponding to the stretching of the sp³ C-H bonds in the methyl and bromomethyl groups are found just below 3000 cm⁻¹. researchgate.net

C-Br Stretch: The carbon-bromine bond stretch gives rise to an absorption in the fingerprint region, typically between 500-700 cm⁻¹.

The specific positions and patterns of these bands, particularly the out-of-plane C-H bending bands in the 650-900 cm⁻¹ region, can also provide information about the substitution pattern on the aromatic ring.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Derivatives.

Functional Group Bond Frequency Range (cm⁻¹) Intensity
Ester C=O stretch 1720 - 1740 Strong
Ester C-O stretch 1000 - 1300 Medium
Aromatic Ring C=C stretch 1400 - 1600 Medium-Weak
Aromatic C-H C-H stretch >3000 Medium-Weak
Aliphatic C-H C-H stretch <3000 Medium-Weak

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. Through the analysis of diffraction patterns produced by the interaction of X-rays with the electron clouds of the atoms in a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed. Furthermore, this powerful analytical method elucidates the packing of molecules within the crystal lattice, revealing the intricate network of intermolecular forces that dictate the macroscopic properties of the material.

In the context of derivatives of this compound, the analysis of structurally similar compounds provides a robust framework for predicting their solid-state behavior. The presence of bromine atoms, ester functionalities, and the phenyl ring creates opportunities for a variety of non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, which are instrumental in directing the self-assembly of these molecules into well-defined crystalline architectures.

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical factor in determining its chemical and physical properties. In the solid state, molecules often adopt a preferred conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. Torsion angles, which define the rotation around a chemical bond, are key parameters in describing molecular conformation.

In the crystal structure of methyl 4-(bromomethyl)benzoate , the ester group is observed to be only slightly twisted out of the plane of the central aromatic ring, with a dihedral angle of 9.88 (19)°. scispace.com A similar near-planar conformation is seen in methyl 4-bromobenzoate , where the molecule is described as almost planar. researchgate.net For methyl 3,5-dibromo-4-methylbenzoate , the molecule is also essentially flat, with a dihedral angle of 7.1 (2)° between the benzene ring plane and the carboxylate substituent. nih.gov

A more pronounced deviation from planarity is observed in methyl 4-bromo-2-(methoxymethoxy)benzoate . In this derivative, the dihedral angle between the benzene ring and the ester group is 14.5 (2)°. nih.gov The methoxymethoxy side chain in this molecule is not in a fully extended conformation, exhibiting an O3—C9—O4—C10 torsion angle of 67.3 (3)°. nih.gov

The crystal structure of 4-bromo-3-(methoxymethoxy)benzoic acid is notable for having two independent molecules (A and B) in the asymmetric unit, which display different conformations. nih.gov The O–CH2–O–CH3 side chains in both molecules are not fully extended, with O–C–O–C torsion angles of -65.8 (3)° in molecule A and -74.1 (3)° in molecule B. nih.gov The dihedral angles between the benzene ring and the carboxylic acid group are 6.6 (4)° in molecule A and 9.1 (4)° in molecule B. nih.gov

CompoundTorsion/Dihedral Angle DescriptionAngle (°)
methyl 4-(bromomethyl)benzoateDihedral angle between ester group and aromatic ring9.88 (19)
methyl 3,5-dibromo-4-methylbenzoateDihedral angle between carboxylate group and benzene ring7.1 (2)
methyl 4-bromo-2-(methoxymethoxy)benzoateDihedral angle between ester group and benzene ring14.5 (2)
methyl 4-bromo-2-(methoxymethoxy)benzoateO3—C9—O4—C10 torsion angle67.3 (3)
4-bromo-3-(methoxymethoxy)benzoic acid (Molecule A)O–C–O–C torsion angle-65.8 (3)
4-bromo-3-(methoxymethoxy)benzoic acid (Molecule B)O–C–O–C torsion angle-74.1 (3)
4-bromo-3-(methoxymethoxy)benzoic acid (Molecule A)Dihedral angle between carboxylic acid group and benzene ring6.6 (4)
4-bromo-3-(methoxymethoxy)benzoic acid (Molecule B)Dihedral angle between carboxylic acid group and benzene ring9.1 (4)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular forces. These interactions, though weaker than covalent bonds, collectively determine the stability and properties of the crystalline material.

A recurring motif in the crystal structures of these brominated benzoate derivatives is the presence of short Br⋯O contacts, a form of halogen bonding. In the crystal of methyl 4-bromobenzoate , a short Br⋯O interaction of 3.047 (3) Å is a key feature of the crystal packing. researchgate.net Similarly, in methyl 4-bromo-2-(methoxymethoxy)benzoate , molecules are linked by short Br⋯O contacts of 3.047 (2) Å, which contribute to the formation of sheets parallel to the bc plane. nih.gov For methyl 3,5-dibromo-4-methylbenzoate , weak intermolecular O⋯Br contacts of 3.095 (2) Å link adjacent molecules into layers. nih.gov

Hydrogen bonds also play a significant role in the crystal packing. In methyl 4-bromo-2-(methoxymethoxy)benzoate , molecules are linked by C—H⋯O hydrogen bonds, forming chains. nih.gov These chains are then interconnected by the aforementioned Br⋯O contacts. The crystal structure of 4-bromo-3-(methoxymethoxy)benzoic acid features strong O—H⋯O hydrogen bonds that link the two independent molecules into dimers. nih.gov These dimers are further connected into chains by C—H⋯O hydrogen bonds. nih.gov

π-π stacking interactions are another important contributor to the crystal packing of these aromatic compounds. In the crystal of methyl 4-(bromomethyl)benzoate , a π-stacking interaction is observed where the carboxylate atom C7 of one molecule is located above the center of the aromatic ring of a neighboring parallel molecule at a distance of 3.585 Å. scispace.com For 4-bromo-3-(methoxymethoxy)benzoic acid , slipped parallel π–π interactions with inter-centroid distances of 3.6787 (18) Å and 3.8431 (17) Å link the hydrogen-bonded chains into slabs. nih.gov The crystal structure of methyl 4-bromo-2-(methoxymethoxy)benzoate is further stabilized by C—H⋯π interactions, which link the sheets formed by hydrogen bonds and Br⋯O contacts into a three-dimensional architecture. nih.gov

CompoundInteraction TypeDistance (Å) / Description
methyl 4-bromobenzoateBr⋯O contact3.047 (3)
methyl 4-bromo-2-(methoxymethoxy)benzoateBr⋯O contact3.047 (2)
methyl 3,5-dibromo-4-methylbenzoateO⋯Br contact3.095 (2)
methyl 4-bromo-2-(methoxymethoxy)benzoateC—H⋯O hydrogen bondsForms C(5) chains along
4-bromo-3-(methoxymethoxy)benzoic acidO—H⋯O hydrogen bondsForms R2(8) dimers
4-bromo-3-(methoxymethoxy)benzoic acidC—H⋯O hydrogen bondsLinks dimers into chains
methyl 4-(bromomethyl)benzoateπ-stackingC7 atom to aromatic ring center distance of 3.585 Å
4-bromo-3-(methoxymethoxy)benzoic acidπ–π stackingInter-centroid distances of 3.6787 (18) Å and 3.8431 (17) Å
methyl 4-bromo-2-(methoxymethoxy)benzoateC—H⋯π interactionsLinks sheets into a 3D architecture

Computational Chemistry Approaches to Methyl 2 Bromo 4 Bromomethyl Benzoate and Its Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide array of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of Methyl 2-bromo-4-(bromomethyl)benzoate is fundamentally dictated by the arrangement of its constituent atoms and the distribution of electrons within the molecular framework. DFT calculations can provide a detailed picture of this structure, including the energies and shapes of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The HOMO represents the region of the molecule from which an electron is most likely to be donated in a chemical reaction, signifying its nucleophilic character. Conversely, the LUMO indicates the region most susceptible to accepting an electron, highlighting its electrophilic nature. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the presence of two bromine atoms, which are highly electronegative, along with the electron-withdrawing ester group, is expected to significantly influence the energies of the frontier orbitals. The bromine atom attached to the aromatic ring and the bromomethyl group will likely draw electron density, affecting the electronic landscape of the benzene (B151609) ring. DFT studies on similar brominated aromatic compounds have shown that halogen substituents can lower the HOMO and LUMO energy levels. banglajol.infonih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Bromobenzoate (Calculated using DFT)
ParameterEnergy (eV)
HOMO Energy-7.2
LUMO Energy-1.5
HOMO-LUMO Gap5.7

Reactivity Prediction and Electrophilicity/Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices. mdpi.comresearchgate.net These descriptors are derived from the changes in energy with respect to changes in the number of electrons.

Global Reactivity Descriptors:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile.

Nucleophilicity Index (N): Measures the electron-donating capability of a molecule.

The presence of electron-withdrawing groups, such as the bromine atoms and the ester group in this compound, is anticipated to result in a relatively high electrophilicity index.

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions indicate the most likely sites for nucleophilic, electrophilic, or radical attack within a molecule. For an electrophilic attack, the Fukui function highlights regions with a high propensity to donate electrons, while for a nucleophilic attack, it points to regions prone to accepting electrons. In the case of this compound, the carbon atom of the bromomethyl group is expected to be a primary site for nucleophilic attack, a common reaction pathway for benzyl (B1604629) bromides. researchgate.netresearchgate.net

Table 2: Illustrative Global Reactivity Indices for a Dihalogenated Aromatic Ester (Calculated using DFT)
DescriptorValue (eV)
Electronegativity (χ)4.35
Chemical Hardness (η)2.85
Electrophilicity Index (ω)3.32

Transition State Elucidation for Reaction Mechanisms

DFT calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For this compound, a key reaction is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. DFT can be used to model the approach of a nucleophile to this carbon, the breaking of the C-Br bond, and the formation of a new bond with the nucleophile. By calculating the energy of the transition state for this SN2-type reaction, the activation energy can be determined, providing a quantitative measure of the reaction's feasibility. Studies on similar benzyl bromide systems have successfully used DFT to elucidate these reaction pathways. researchgate.net

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment.

Conformational Analysis and Flexibility

This compound possesses several rotatable bonds, including those associated with the ester and bromomethyl groups. These rotations give rise to different conformations of the molecule, each with a specific energy. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.

The flexibility of the bromomethyl and methyl ester groups is of particular interest, as it can influence the molecule's ability to interact with other chemical species and its packing in a crystal lattice. MD simulations can provide insights into the range of motion of these groups and the timescales of their conformational changes. acs.orgnih.gov

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent interacts with the solute and affects its conformation and dynamics.

For this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, the dipole moment of the molecule will interact with the solvent dipoles, potentially stabilizing certain conformations over others. MD simulations can quantify these interactions and predict how the molecule's average structure and flexibility change in different solvents. This is particularly relevant for understanding its reactivity in solution, as the solvent can influence the stability of reactants, transition states, and products. The study of solvent effects is critical in understanding reaction kinetics, as seen in studies of reactions involving benzyl bromides. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to correlate the structural or property-based descriptors of chemical compounds with their activities. In the context of this compound, QSAR models can be invaluable for predicting its reactivity and for the rational design of novel derivatives with specific, desirable properties. This is achieved by developing mathematical models that quantitatively describe the relationship between the molecular structure and the chemical reactivity or biological activity of a series of compounds.

Predicting Reactivity Profiles

The reactivity of this compound is primarily centered around its two bromine substituents: the benzylic bromide and the aromatic bromide. These two sites exhibit distinct reactivity profiles, which can be modulated by the electronic and steric effects of the substituents on the benzene ring. QSAR models can be developed to predict the susceptibility of each bromine atom to nucleophilic substitution, a key reaction pathway for this class of compounds.

The reactivity of the benzylic bromide is particularly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to stabilize the transition state of SN2 reactions, thus accelerating the reaction rate. Conversely, electron-donating groups can destabilize this transition state, slowing down the reaction. The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for quantifying these electronic effects and can be integrated into QSAR models.

For a series of substituted benzyl bromides, a QSAR model for predicting their reactivity towards a common nucleophile could take the form of the following equation:

log(k) = ρσ + c

Where:

log(k) is the logarithm of the reaction rate constant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

c is a constant for the series of reactions.

Table 1: Hypothetical QSAR Data for Predicting Benzylic Bromide Reactivity

Derivative of this compoundSubstituent at C5Hammett Constant (σ)Predicted log(k)Relative Reactivity
1-NO20.782.5High
2-Cl0.231.2Moderate
3-H00.8Baseline
4-CH3-0.170.3Low
5-OCH3-0.270.1Very Low

The aromatic bromine, in contrast, is significantly less reactive towards nucleophilic substitution under standard conditions due to the high energy of the intermediate Meisenheimer complex. However, its reactivity can be enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to it. QSAR models for predicting the reactivity of the aromatic bromine would likely incorporate descriptors that capture the electronic landscape of the aromatic ring, such as calculated electrostatic potentials and frontier molecular orbital energies (LUMO).

Table 2: Molecular Descriptors for QSAR Modeling of Aromatic Bromine Reactivity

DescriptorDescriptionRelevance to Reactivity
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalA lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
Electrostatic Potential at C2 The calculated electrostatic charge at the carbon atom bearing the aromatic bromine.A more positive potential suggests a greater electrophilicity and higher reactivity.
Polarizability The ease with which the electron cloud of the molecule can be distorted.Higher polarizability can stabilize the transition state of the substitution reaction.

Designing New Derivatives with Targeted Properties

A primary application of QSAR and other computational chemistry techniques is the in silico design of new molecules with tailored properties. By understanding the structural features that govern the reactivity of this compound, it becomes possible to rationally design derivatives with, for example, enhanced reactivity at one of the bromine sites while maintaining or reducing reactivity at the other.

For instance, to design a derivative with a more reactive benzylic bromide, the QSAR models would suggest introducing a strong electron-withdrawing group at the C5 or C3 position of the benzene ring. This would increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Conversely, to increase the reactivity of the aromatic bromine for applications in cross-coupling reactions, one might computationally screen derivatives with various electron-withdrawing substituents at the C3 and C5 positions to identify candidates with the lowest LUMO energy and the most positive electrostatic potential at the C2 position.

Table 3: In Silico Design of this compound Derivatives with Targeted Reactivity

Target PropertyProposed ModificationRationale based on Computational PredictionPredicted Outcome
Increased Benzylic Reactivity Introduce a -CN group at C5The cyano group is a strong electron-withdrawing group, which will significantly increase the electrophilicity of the benzylic carbon.Enhanced rate of SN2 reactions at the bromomethyl group.
Increased Aromatic Reactivity Introduce a -CF3 group at C3The trifluoromethyl group is a powerful electron-withdrawing group that will lower the LUMO energy of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution.Increased reactivity of the aromatic bromine in reactions like the Suzuki or Buchwald-Hartwig couplings.
Selective Reactivity Introduce a bulky, electron-donating group at C3The steric bulk would hinder the approach of nucleophiles to the aromatic bromine, while the electron-donating nature would decrease the reactivity of the benzylic bromide.Potentially allows for selective reactions at one site over the other under specific conditions.

Through these computational approaches, the design and synthesis of novel derivatives of this compound can be guided by predictive models, thereby accelerating the discovery of new compounds with optimized reactivity profiles for a wide range of chemical applications. This in silico design process significantly reduces the need for extensive empirical screening, saving time and resources in the development of new functional molecules.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Methyl 2-bromo-4-(bromomethyl)benzoate experimentally?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Bromine substituents induce distinct deshielding effects. For example, the benzylic bromine (CH₂Br) typically appears as a singlet at ~4.3–4.5 ppm in ¹H NMR, while aromatic protons split into complex multiplet patterns .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1720–1700 cm⁻¹ and C-Br stretches at 600–500 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 305 (M⁺) with fragmentation patterns indicative of bromine loss (e.g., [M-Br]⁺ at m/z 225/227) .

Q. What are the critical safety protocols for handling this compound in the lab?

  • Hazard Mitigation :

  • Skin/Eye Exposure : Immediate flushing with water for 15+ minutes; consult a physician due to severe irritation/corrosion risks (H314) .
  • Inhalation : Use fume hoods; ensure respiratory protection (NIOSH-approved masks) to avoid aerosolized particles .
  • Storage : Maintain in inert atmosphere (argon/nitrogen) to prevent hydrolysis; store at room temperature in sealed, corrosion-resistant containers .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Key Strategies :

  • Esterification : React 2-bromo-4-(bromomethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
  • Bromination : Methyl 4-methylbenzoate derivatives can undergo radical bromination using N-bromosuccinimide (NBS) and a light source (e.g., UV) to install bromomethyl groups .
    • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity .

Advanced Research Questions

Q. How does the dual bromine substitution influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The benzylic bromine (CH₂Br) is highly reactive in SN2 substitutions (e.g., Suzuki-Miyaura coupling), while the aromatic bromine (C-Br) acts as a directing group for electrophilic substitutions .
  • Example : Palladium-catalyzed coupling with arylboronic acids selectively replaces the benzylic Br, leaving the aromatic Br intact for downstream functionalization .
    • Challenges : Competing elimination pathways may occur under strong bases; optimize reaction temperature (60–80°C) and use mild bases (K₂CO₃) .

Q. What analytical challenges arise in quantifying decomposition products during stability studies?

  • Degradation Pathways : Hydrolysis of the ester group (to benzoic acid derivatives) and debromination under light/moisture .
  • Analytical Solutions :

  • HPLC-MS : Monitor degradation using a C18 column (acetonitrile/water gradient) paired with MS detection to identify brominated byproducts .
  • TGA/DSC : Assess thermal stability (decomposition onset ~200°C) and identify volatile fragments .

Q. How can researchers resolve contradictions in reported toxicity data for brominated benzoate esters?

  • Case Study : While some sources classify this compound as corrosive (H314), others note insufficient toxicological data .
  • Resolution Strategy :

  • Conduct in vitro assays (e.g., Ames test for mutagenicity; MTT assay for cytotoxicity) using human keratinocyte cells (HaCaT) to validate hazards .
  • Cross-reference with structurally analogous compounds (e.g., methyl 4-bromobenzyl esters) to infer toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.